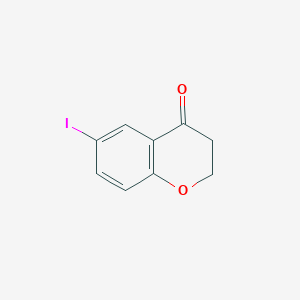

6-Iodochroman-4-one

描述

Synthesis Analysis

The synthesis of compounds related to 6-Iodochroman-4-one involves various strategies, including the transformation of precursors through diazotization and treatment with aqueous KI to introduce the iodine moiety. An efficient synthesis method starting from 6-amino-2,2-dimethylchroman-4-one has been reported, showcasing the versatility in generating iodochroman derivatives (Kamat, Asolkar, & Kirtany, 2013).

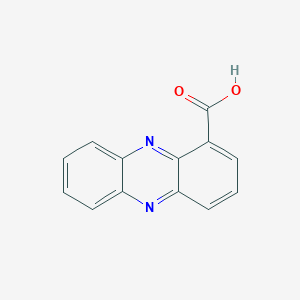

Molecular Structure Analysis

The molecular structure of 6-Iodochroman-4-one derivatives and related compounds reveals significant insights into their reactivity and potential applications. For instance, the structural determination of iodobismuthates and iodoplumbates through X-ray diffraction and other spectroscopic methods highlights the importance of the iodine moiety in defining the electronic and geometric characteristics of these compounds (Wu, Wu, & Chen, 2009).

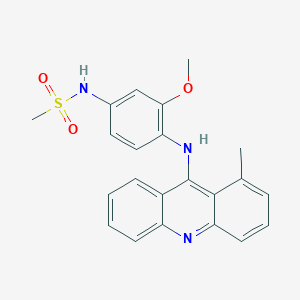

Chemical Reactions and Properties

Chemical reactions involving 6-Iodochroman-4-one are diverse, including its reactivity towards nitrogen nucleophiles to afford a variety of quinazolinone derivatives and related systems with potential antimicrobial activities. The iodine atom plays a crucial role in facilitating these transformations, making 6-Iodochroman-4-one a valuable intermediate in synthetic organic chemistry (Eissa, Hebash, Riya, & Ramadan, 2013).

科学研究应用

-

Antileishmanial Effects

- In search of better therapeutic alternatives to treat cutaneous leishmaniasis (CL), a study aimed to obtain and evaluate the efficacy and toxicity of new chroman-4-one hydrazones derivatives .

- The compounds were prepared and characterized, and then transformed into hydrazonas for molecular optimization .

- Their cytotoxicity was tested in different cell types using an in vitro MTT assay and the efficacy was evaluated using an in vitro macrophage intracellular amastigotes of Leishmania (Viannia) panamensis and L. (V) braziliensis by flow cytometry .

- The therapeutic effect of two formulations of chroman-4-one hydrazones on the CL induced by L. (V) braziliensis in golden hamsters was determined according to the size of lesions after treatment .

- The compound 4 also showed an effect in the inflammatory and fibroblast migration processes .

-

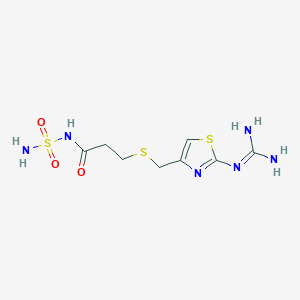

Antiparasitic Agents

- Flavonoids have previously been identified as antiparasitic agents and pteridine reductase 1 (PTR1) inhibitors .

- Three chroman-4-one analogues of previously published chromen-4-one derivatives were synthesized and biologically evaluated against parasitic enzymes (Trypanosoma brucei PTR1–TbPTR1 and Leishmania major–LmPTR1) .

-

Antibacterial and Antifungal Agents

-

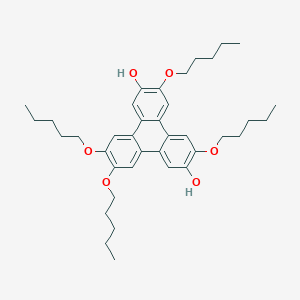

Synthetic Compounds

- Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .

- It exists in natural compounds as polyphenols and as synthetic compounds like Taxifolin, also known as chromanone or benzo-dihydropyran or benzopyran .

- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

-

Tumor Necrosis Factor-α (TNF-α) Inhibitors

-

Antivascular Agents

-

Antidiabetic Agents

-

Antioxidant Agents

-

Antiviral Agents

-

Insecticidal Agents

-

Spasmolytic Agents

安全和危害

未来方向

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

属性

IUPAC Name |

6-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUOLEARZNZVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393842 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodochroman-4-one | |

CAS RN |

101714-35-6 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

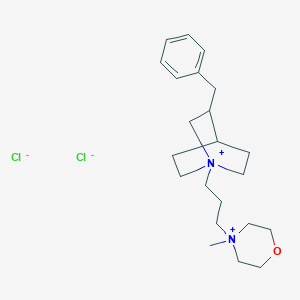

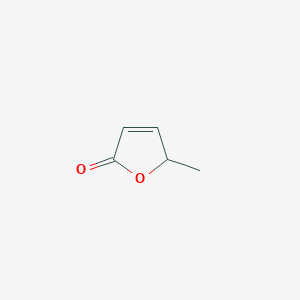

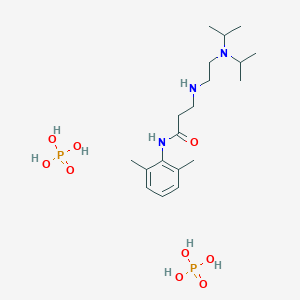

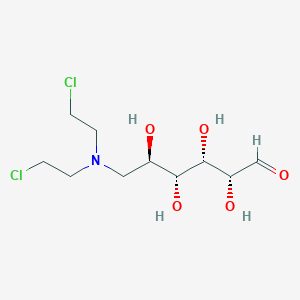

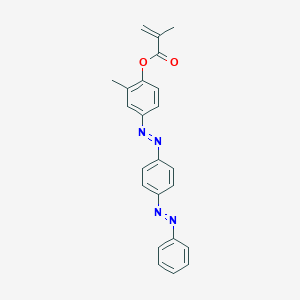

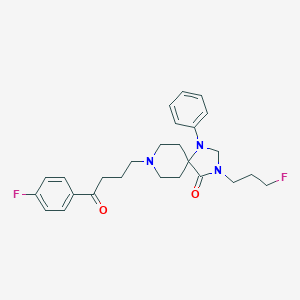

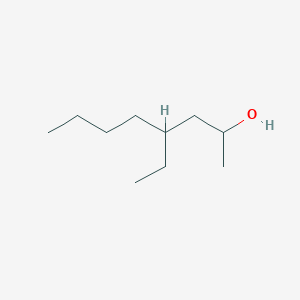

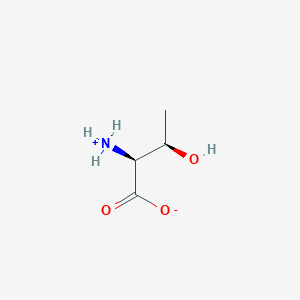

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。